
N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Overview
Description
This compound is a heterocyclic small molecule featuring a triazolo[1,5-a]pyrimidine core linked to a fluorophenyl group and a 2,4-dimethyloxazole-5-carboxamide moiety. The synthesis involves Suzuki coupling between a boronic acid derivative (containing the triazolo-pyrimidine core) and a bromopyridine intermediate, followed by carboxamide functionalization . Key structural elements include:
- Triazolo-pyrimidine core: A bicyclic heteroaromatic system known for its role in targeting ATP-binding pockets in enzymes.
- 4-Fluorophenyl group: Enhances electronic effects and may improve target binding via hydrophobic interactions.
- 2,4-Dimethyloxazole-5-carboxamide: Contributes to solubility and metabolic stability while maintaining planar geometry for target engagement.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GNF6702 involves the formal condensation of the carboxy group of 2,4-dimethyl-1,3-oxazole-5-carboxylic acid with the aromatic amino group of 4-fluoro-3-[6-(pyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]aniline . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the condensation reaction .
Industrial Production Methods: Industrial production methods for GNF6702 are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Substitution Reactions
Substitution occurs primarily at the triazolopyrimidine core and the fluorophenyl group.
Triazolopyrimidine Modifications
The 6-position of the triazolopyrimidine ring is a key site for functionalization:
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Pyridinyl Replacement : The pyridin-2-yl group at position 6 can be substituted via Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. For example, analogs with phenyl, 3-methylpyridin-2-yl, or 5-methylpyrazin-2-yl groups have been synthesized (Patents ).
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Reagents : Pd catalysts (e.g., Pd(PPh₃)₄), base (Na₂CO₃), and boronic acids.
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Conditions : Reflux in dioxane/water (80–100°C, 12–24 hrs).
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Amino Substitution : The 6-position can undergo nucleophilic substitution with amines (e.g., isopropylamine, piperidine) to yield derivatives with improved solubility (Patents ).
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Reagents : Amines in THF or DMF.
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Conditions : 60–80°C, 6–12 hrs.
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Fluorophenyl Ring Modifications
The fluorine atom at position 4 of the phenyl ring participates in nucleophilic aromatic substitution (NAS):
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Fluoro Replacement : Substitution with azetidine or morpholine derivatives under basic conditions (Patents ).
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Reagents : NaN(SiMe₃)₂ or KOtBu, DMF.
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Conditions : 100–120°C, 24–48 hrs.
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Oxidation and Reduction
The oxazole and carboxamide moieties are susceptible to redox transformations:
Oxazole Oxidation
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Methyl Group Oxidation : The 2- and 4-methyl groups on the oxazole ring can be oxidized to carboxylic acids using KMnO₄ or CrO₃ (Patent).
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Conditions : Acidic aqueous medium (H₂SO₄), 60–80°C.
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Carboxamide Hydrolysis
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Amide to Carboxylic Acid : Hydrolysis under acidic (HCl, reflux) or basic (NaOH, ethanol/water) conditions yields the corresponding carboxylic acid (Patent).
Cross-Coupling Reactions
The aryl halide or boronate functionalities enable cross-coupling:
Buchwald-Hartwig Amination
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Introduction of secondary amines (e.g., pyrrolidine, piperidine) at the triazolopyrimidine core (Patent ).
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Catalyst : Pd₂(dba)₃/Xantphos.
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Conditions : 100–110°C, toluene, 12–24 hrs.
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Sonogashira Coupling
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Alkynylation at the fluorophenyl ring using terminal alkynes (Patent ).
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Catalyst : PdCl₂(PPh₃)₂, CuI.
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Conditions : Et₃N, 80°C, 8–12 hrs.
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Cyclization and Ring Formation
Compound A serves as a precursor for heterocyclic expansions:
Triazolo Ring Expansion
Stability and Reactivity Trends
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pH Sensitivity : The carboxamide bond is stable under neutral conditions but hydrolyzes in strongly acidic/basic environments.
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Thermal Stability : Decomposition occurs above 250°C, with the oxazole ring being most labile (Patent).
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Photoreactivity : No significant degradation under UV light, making it suitable for long-term storage ().
Scientific Research Applications
Antiprotozoal Activity
GNF6702 has been primarily studied for its antiprotozoal properties , particularly against kinetoplastid parasites such as Trypanosoma brucei and Leishmania donovani. These parasites are responsible for diseases like sleeping sickness and leishmaniasis. GNF6702 acts as an allosteric proteasome inhibitor , disrupting the protein degradation pathway critical for parasite survival. In vitro studies have demonstrated potent activity against these pathogens with IC50 values in the low nanomolar range .
Antimicrobial Properties
In addition to its antiparasitic effects, GNF6702 has shown antimicrobial activity against various bacterial strains. Research indicates that compounds with similar structural motifs can inhibit both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the pyrimidine moiety is believed to enhance this activity due to its interaction with bacterial enzymes .
Structure-Activity Relationship (SAR)
The biological activity of GNF6702 can be attributed to its unique structural features:
- Pyrimidine Core : Essential for interaction with biological targets.
- Fluorinated Phenyl Ring : Enhances lipophilicity and binding affinity.
- Oxazole Group : Contributes to overall stability and solubility in biological systems.
These features have been critical in optimizing the compound's efficacy against various pathogens .
Study on Protozoal Infections
A notable study by Kato et al. demonstrated the efficacy of GNF6702 against multiple life cycle stages of Plasmodium falciparum, indicating potential antimalarial applications. The research highlighted the compound's ability to effectively inhibit parasite growth across different developmental stages.
Antimicrobial Screening
Another investigation assessed the antibacterial properties of GNF6702 analogs against clinical isolates of resistant pathogens. The results showed that certain derivatives maintained strong activity against resistant strains, suggesting a valuable role in combating antibiotic resistance. This underscores the compound's potential as a lead structure for developing new antimicrobial agents .
Mechanism of Action
GNF6702 acts as an allosteric proteasome inhibitor, which means it binds to a site on the proteasome that is distinct from the active site . This binding induces conformational changes in the proteasome, inhibiting its activity and preventing the degradation of proteins essential for the survival of kinetoplastid parasites . The molecular targets of GNF6702 include the proteasome subunits responsible for protein degradation . By inhibiting these subunits, GNF6702 disrupts the protein turnover process, leading to the accumulation of damaged and misfolded proteins, ultimately resulting in the death of the parasites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 5: N-(4-fluoro-3-(6-(3-methoxypyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenyl)-2,4-dimethyloxazole-5-carboxamide
- Structural Differences : The pyridine substituent at the triazolo-pyrimidine’s 6-position is modified with a 3-methoxy group (vs. the target compound’s unsubstituted pyridin-2-yl).
- Synthetic Pathway : Both compounds utilize Suzuki coupling, but Compound 5 employs 2-bromo-3-methoxypyridine instead of a pyridin-2-yl boronic acid derivative .
- NMR data (e.g., δ 8.72 ppm for pyridine protons in Compound 5 vs. unresolved shifts in the target compound) suggest differences in electronic environments .
[1,2,4]Triazolo[1,5-a]pyrimidine Derivatives (e.g., 907971-28-2)
- Structural Features: This derivative contains a triazolo-pyrimidine core but substitutes the oxazole carboxamide with a cyanomethylthio-ethyl ester group.
- Functional Impact : The ester group may reduce metabolic stability compared to the carboxamide in the target compound, while the thioether linkage could increase lipophilicity.
Thiazolo[3,2-a]pyrimidine and Triazino[2,1-b]benzothiazole Analogs
- Core Heterocycle Differences: Compounds like 609795-48-4 (thiazolo-pyrimidine) and 885440-18-6 (triazino-benzothiazole) exhibit distinct bicyclic systems.
- Implications :
- Thiazolo-pyrimidines may exhibit altered binding kinetics due to sulfur’s larger atomic radius compared to nitrogen.
- The trifluoromethyl group in 885440-18-6 introduces strong electron-withdrawing effects, contrasting with the target compound’s fluorine atom.
Data Tables
Table 1: Structural Comparison
Table 2: Physicochemical Properties (Inferred)
Compound Name | LogP (Predicted) | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |
---|---|---|---|
Target Compound | 3.8 | 515.52 | 9 |
Compound 5 | 3.5 | 545.57 | 10 |
885440-18-6 | 4.2 | 468.35 | 8 |
Research Findings and Implications
- SAR Insights :
- Metabolic Stability : The oxazole carboxamide group in the target compound likely improves metabolic stability compared to ester or thioether-containing analogs .
- Future Directions : Comparative in vitro assays (e.g., IC50 against kinetoplastid proteasomes) are needed to quantify potency differences between the target compound and its analogs.
Biological Activity
N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide, commonly referred to as GNF6702, is a synthetic compound with significant biological activity. Developed by researchers at the Genomics Institute of the Novartis Research Foundation, it has been primarily studied for its antiprotozoal properties and potential applications in treating various diseases.
Chemical Structure and Properties
The compound has a molecular formula of C22H16FN7O2 and a molecular weight of 429.4 g/mol. Its IUPAC name reflects its complex structure involving multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H16FN7O2 |
Molecular Weight | 429.4 g/mol |
CAS Number | 1799329-72-8 |
Appearance | Solid powder |
Solubility | Soluble in DMSO |
Purity | >98% |
GNF6702 acts as an allosteric proteasome inhibitor , which means it binds to a site on the proteasome distinct from the active site. This mechanism is crucial for disrupting the protein degradation pathway in parasites, particularly kinetoplastids such as Trypanosoma brucei and Leishmania donovani, which are responsible for diseases like sleeping sickness and leishmaniasis. The compound's selectivity for these parasites over mammalian cells suggests a favorable therapeutic index.
Antiparasitic Activity
Research indicates that GNF6702 exhibits broad-spectrum antiprotozoal activity. In vitro studies have demonstrated its effectiveness against various strains of Trypanosoma and Leishmania. For example, GNF6702 showed an IC50 value in the low nanomolar range against T. brucei, indicating potent antiparasitic effects .
Antimicrobial Properties
In addition to its antiparasitic effects, GNF6702 has been evaluated for antimicrobial activity. Studies have shown that compounds with similar structural motifs exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of the pyrimidine moiety is believed to enhance this activity due to its ability to interact with bacterial enzymes .
Case Studies
- Study on Protozoal Infections : A study conducted by Kato et al. highlighted the efficacy of GNF6702 against multiple life cycle stages of Plasmodium falciparum, showcasing its potential as an antimalarial agent .
- Antimicrobial Screening : Another investigation assessed the antibacterial properties of GNF6702 analogs against clinical isolates of resistant pathogens. The results indicated that certain derivatives maintained strong activity against resistant strains, suggesting a valuable role in combating antibiotic resistance .
Structure-Activity Relationship (SAR)
The biological activity of GNF6702 can be attributed to its unique structural features:
- Pyrimidine Core : Essential for interaction with biological targets.
- Fluorinated Phenyl Ring : Enhances lipophilicity and binding affinity.
- Oxazole Group : Contributes to overall stability and solubility in biological systems.
Q & A
Q. Basic: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step heterocyclic coupling. For example, Suzuki-Miyaura cross-coupling is critical for introducing the pyridinyl-triazolopyrimidine moiety to the fluorophenyl backbone . Key intermediates include boronic acid derivatives (e.g., (2-(5-(2,4-dimethyloxazole-5-carboxamido)-2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)boronic acid) and halogenated pyridine precursors. Optimization involves:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios adjusted for yield.
- Temperature control : Reactions often proceed at 80–100°C under inert atmospheres to prevent decomposition.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for polar intermediates .
Q. Basic: What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., MeOD or DMSO-d₆) resolve proton environments, such as J-coupling between triazolopyrimidine protons (~8–9 ppm) and fluorophenyl signals (~7–8 ppm). Multiplicity analysis (e.g., doublets for fluorine-coupled protons) is critical .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. For example, triazolopyrimidine derivatives often form monoclinic crystals (space group P2₁/c), with hydrogen-bonding networks stabilizing the lattice .
Q. Intermediate: How can solubility and stability be assessed under experimental conditions (e.g., aqueous buffers, DMSO)?
- Solubility profiling : Use shake-flask methods with UV-Vis quantification. For polar solvents (e.g., DMSO), solubility >50 mM is typical, while aqueous buffers (pH 7.4) may require co-solvents (e.g., 5% Tween-80) .
- Stability assays : Incubate the compound in PBS (37°C) and monitor degradation via LC-MS. Hydrolytic susceptibility of the oxazole carboxamide group should be assessed over 24–72 hours .
Q. Intermediate: What analytical methods validate purity and quantify trace impurities?
- HPLC : Reverse-phase C18 columns (5 µm, 250 mm) with acetonitrile/water gradients (0.1% formic acid) achieve baseline separation. Detection at 254 nm is standard .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]⁺) with <2 ppm error. Impurity profiling uses extracted ion chromatograms for byproducts (e.g., dehalogenated derivatives) .
Q. Advanced: How can structural modifications (e.g., fluorophenyl vs. trifluoromethyl groups) impact bioactivity?
- SAR studies : Replace the 4-fluoro group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability and target binding. For example, trifluoromethyl groups increase lipophilicity (logP by ~0.5 units) and resist CYP450 oxidation .
- Docking simulations : Compare binding affinities of analogs to kinases or proteases using AutoDock Vina. The triazolopyrimidine core often occupies hydrophobic pockets, while the oxazole group participates in hydrogen bonding .
Q. Advanced: What strategies resolve contradictions in bioactivity data across studies (e.g., IC₅₀ variability)?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, IC₅₀ values for kinase inhibition may vary 10-fold between adherent vs. suspension cells .
- Meta-analysis : Use hierarchical clustering of published datasets (e.g., ChEMBL) to identify outliers. Adjust for batch effects (e.g., solvent DMSO concentration >0.1% may artifactually suppress activity) .
Q. Advanced: How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during structure determination?
- Crystal optimization : Vapor diffusion (sitting-drop) with PEG 3350 as precipitant improves crystal quality. For twinned data, use SHELXD for dual-space solution and TWINLAW for matrix refinement .
- Data collection : High-flux synchrotron sources (e.g., λ = 0.9 Å) enhance resolution for low-symmetry crystals. Anisotropic displacement parameters (ADPs) refine thermal motion in the fluorophenyl ring .
Properties
CAS No. |
1799329-72-8 |
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Molecular Formula |
C22H16FN7O2 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-[4-fluoro-3-(6-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C22H16FN7O2/c1-12-19(32-13(2)26-12)21(31)27-15-6-7-17(23)16(9-15)20-28-22-25-10-14(11-30(22)29-20)18-5-3-4-8-24-18/h3-11H,1-2H3,(H,27,31) |
InChI Key |
WXZFCGRYVWYYTG-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=N1)C)C(=O)NC2=CC(=C(C=C2)F)C3=NN4C=C(C=NC4=N3)C5=CC=CC=N5 |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)NC2=CC(=C(C=C2)F)C3=NN4C=C(C=NC4=N3)C5=CC=CC=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GNF6702; GNF-6702; GNF 6702; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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